molecular formula C10H9ClO3 B12276728 2-(2-Chlorophenyl)-2-oxoethyl acetate

2-(2-Chlorophenyl)-2-oxoethyl acetate

Cat. No.: B12276728
M. Wt: 212.63 g/mol
InChI Key: FVPDGYGSHDQTJL-UHFFFAOYSA-N
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Description

2-(2-Chlorophenyl)-2-oxoethyl acetate is an organic compound with the molecular formula C10H9ClO3 It is a derivative of acetic acid and contains a chlorophenyl group, which imparts unique chemical properties to the molecule

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chlorophenyl)-2-oxoethyl acetate typically involves the esterification of 2-(2-chlorophenyl)-2-oxoethanol with acetic acid or acetic anhydride. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene to achieve high yields.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of phase-transfer catalysts can enhance the reaction efficiency and reduce the reaction time. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chlorophenyl)-2-oxoethyl acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form 2-(2-chlorophenyl)-2-oxoacetic acid.

    Reduction: Reduction reactions can convert the compound into 2-(2-chlorophenyl)-2-hydroxyethyl acetate.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be employed under basic conditions.

Major Products Formed

    Oxidation: 2-(2-Chlorophenyl)-2-oxoacetic acid.

    Reduction: 2-(2-Chlorophenyl)-2-hydroxyethyl acetate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2-Chlorophenyl)-2-oxoethyl acetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: The compound is used in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(2-Chlorophenyl)-2-oxoethyl acetate involves its interaction with specific molecular targets. The chlorophenyl group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The acetate group can undergo hydrolysis, releasing acetic acid and the corresponding alcohol, which can further participate in biochemical reactions.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Chlorophenyl)acetic acid
  • 2-(2-Chlorophenyl)ethanol
  • 2-(2-Chlorophenyl)acetaldehyde

Uniqueness

2-(2-Chlorophenyl)-2-oxoethyl acetate is unique due to its ester functional group, which imparts distinct reactivity compared to its analogs. The presence of both the chlorophenyl and acetate groups allows for diverse chemical transformations and applications, making it a versatile compound in various fields of research and industry.

Properties

Molecular Formula

C10H9ClO3

Molecular Weight

212.63 g/mol

IUPAC Name

[2-(2-chlorophenyl)-2-oxoethyl] acetate

InChI

InChI=1S/C10H9ClO3/c1-7(12)14-6-10(13)8-4-2-3-5-9(8)11/h2-5H,6H2,1H3

InChI Key

FVPDGYGSHDQTJL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCC(=O)C1=CC=CC=C1Cl

Origin of Product

United States

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